7-(Benzyloxy)-6-methoxyquinolin-4-ol

PROTAC synthesis c-Met kinase cabozantinib intermediate

7-(Benzyloxy)-6-methoxyquinolin-4-ol is a 4-hydroxyquinoline derivative that serves as a privileged intermediate in the synthesis of c-Met tyrosine kinase inhibitors, including clinically approved cabozantinib and related PROTAC candidates. The compound features a 7-benzyloxy‑6-methoxy substitution pattern that distinguishes it from the more common 6,7-dimethoxyquinolin-4-ol scaffold and enables orthogonal functionalization at the 7‑position after debenzylation.

Molecular Formula C17H15NO3
Molecular Weight 281.3 g/mol
CAS No. 849217-23-8
Cat. No. B151307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Benzyloxy)-6-methoxyquinolin-4-ol
CAS849217-23-8
Synonyms6-Methoxy-7-(phenylmethoxy)-4-quinolinol;  7-Benzyloxy-6-methoxyquinolin-4-ol
Molecular FormulaC17H15NO3
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)C=CN2)OCC3=CC=CC=C3
InChIInChI=1S/C17H15NO3/c1-20-16-9-13-14(18-8-7-15(13)19)10-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19)
InChIKeyOXRDTRDGXMHOOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Benzyloxy)-6-methoxyquinolin-4-ol (CAS 849217-23-8) – A Differentiated 4-Hydroxyquinoline Building Block for c-Met Kinase Inhibitor Synthesis


7-(Benzyloxy)-6-methoxyquinolin-4-ol is a 4-hydroxyquinoline derivative that serves as a privileged intermediate in the synthesis of c-Met tyrosine kinase inhibitors, including clinically approved cabozantinib and related PROTAC candidates [1]. The compound features a 7-benzyloxy‑6-methoxy substitution pattern that distinguishes it from the more common 6,7-dimethoxyquinolin-4-ol scaffold and enables orthogonal functionalization at the 7‑position after debenzylation [2]. Although the compound exhibits modest in vitro inhibition of monoamine oxidase‑B (MAO‑B, IC₅₀ = 26.5 µM) [3], its principal value for scientific procurement lies in its use as a regioselective building block for kinase inhibitor programs.

Why 7-(Benzyloxy)-6-methoxyquinolin-4-ol Cannot Be Replaced by Common 4-Hydroxyquinoline Analogs


Generic substitution of 7-(benzyloxy)-6-methoxyquinolin-4-ol with the conventional 6,7-dimethoxyquinolin-4-ol or 7-hydroxy‑6-methoxyquinolin-4-ol is not straightforward because the benzyloxy group serves a dual purpose: it acts as a robust protecting group for the 7‑hydroxyl during harsh downstream transformations and can be cleanly removed to reveal a nucleophilic –OH handle for conjugation [1]. This orthogonality is critical in the synthesis of cabozantinib-based PROTACs, where selective linker attachment at the 7‑position is required to preserve c‑Met binding [2]. The chloro‑intermediate 7‑(benzyloxy)‑4‑chloro‑6‑methoxyquinoline, derived directly from the target compound via POCl₃ chlorination, is a documented precursor that enables high‑yield coupling with 4‑aminophenol (92 % yield) [3]. Such sequences are not accessible with the 6,7‑dimethoxy analog, which lacks a selectively removable group.

Quantitative Differentiation Evidence for 7-(Benzyloxy)-6-methoxyquinolin-4-ol Versus Closest Analogs


Synthetic Yield Advantage in PROTAC Cabozantinib Intermediates

In a published PROTAC synthesis, 7-(benzyloxy)-4-chloro-6-methoxyquinoline (obtained by chlorination of the target compound) reacts with 4‑aminophenol to give 4‑((7‑(benzyloxy)‑6‑methoxyquinolin‑4‑yl)oxy)aniline in 92 % yield [1]. This contrasts with analogous reactions using 6,7‑dimethoxy‑4‑chloroquinoline, where reported coupling yields under similar conditions have been lower (e.g., <80 %) due to competing side reactions on the electron‑rich methoxy groups [2]. The benzyloxy substituent sterically and electronically directs the coupling, resulting in a higher reproducible yield.

PROTAC synthesis c-Met kinase cabozantinib intermediate

Orthogonal Functionalization Capability vs. 6,7‑Dimethoxyquinolin-4-ol

The target compound possesses a benzyloxy group at C‑7 that can be selectively removed by hydrogenolysis to expose a free hydroxyl (7‑OH) without affecting the 6‑methoxy or 4‑quinolinol functionality [1]. This orthogonality enables the synthesis of 7‑demethylated cabozantinib (Cabo‑OH), a key intermediate for PROTACs that require site‑specific linker conjugation at the 7‑position [2]. In contrast, 6,7‑dimethoxyquinolin-4-ol lacks a selectively removable group; both methoxy substituents are chemically equivalent and cannot be differentially modified without extensive synthetic effort.

regioselective deprotection PROTAC linker attachment 7‑OH functionalization

Chlorination Reactivity and Downstream Diversification

The 4‑hydroxy group of 7-(benzyloxy)-6-methoxyquinolin-4-ol is cleanly converted to the corresponding 4‑chloro derivative using POCl₃, a transformation documented in the literature as a precursor to the key cabozantinib synthon [1]. The 7‑benzyloxy substituent does not interfere with this chlorination, whereas alternative intermediates such as 7‑hydroxy‑6‑methoxyquinolin‑4‑ol require additional protection/deprotection steps to prevent chlorination of the 7‑OH, adding at least two synthetic steps and reducing overall yield [2].

Vilsmeier-type chlorination 4-chloroquinoline kinase inhibitor synthesis

MAO‑B Inhibition – Modest Activity but Defined Selectivity Profile

The compound inhibits recombinant human MAO‑B with an IC₅₀ of 2.65 × 10⁴ nM (26.5 µM) and shows no significant inhibition of MAO‑A (IC₅₀ > 10⁵ nM) in enzyme assays [1]. While this potency is moderate, the selectivity ratio (MAO‑A/MAO‑B > 3.8) provides a defined baseline for off‑target risk assessment when the compound is used as a kinase inhibitor intermediate. By comparison, many structurally related 4‑hydroxyquinolines exhibit indiscriminate MAO inhibition, complicating interpretations of pharmacological assays [2].

monoamine oxidase B MAO‑B IC50 off‑target assessment

Optimal Research and Industrial Application Scenarios for 7-(Benzyloxy)-6-methoxyquinolin-4-ol


Site‑Specific PROTAC Linker Installation via 7‑OH Conjugation

In cabozantinib‑based PROTAC development, the benzyloxy group of 7-(benzyloxy)-6-methoxyquinolin-4-ol is removed by hydrogenolysis to generate a 7‑OH handle, which is then conjugated to a linker molecule bearing a leaving group (e.g., mesylate or bromide) [1]. The 92 % yield obtained in the downstream 4‑aminophenol coupling step demonstrates that the target compound enables an efficient, high‑purity synthetic route to linker‑conjugated quinoline cores [2]. This scenario is directly relevant to teams developing bifunctional degraders targeting c‑Met, VEGFR, or AXL kinases.

Scale‑Up Synthesis of 4‑Chloroquinoline c‑Met Inhibitor Intermediates

The compound is chlorinated with POCl₃ in a single step to afford 7‑(benzyloxy)-4-chloro-6-methoxyquinoline, a building block used in the manufacture of cabozantinib and its analogs [1]. The absence of a free 7‑OH group avoids side reactions during chlorination, simplifying purification and improving batch consistency. Procurement of the target compound in multi‑gram to kilogram quantities is therefore preferred over 7‑hydroxy intermediates when robustness and yield are prioritized [2].

Structure‑Activity Relationship (SAR) Libraries for 7‑Position Modifications

Researchers synthesizing quinoline‑based kinase inhibitor libraries use the target compound to explore the impact of 7‑position substituents on kinase selectivity. After debenzylation, the resulting 7‑OH intermediate can be alkylated, acylated, or sulfonylated to generate diverse analogs while keeping the 6‑methoxy and 4‑quinolinol motifs constant [1]. This strategy avoids the chemical equivalence problem of the 6,7‑dimethoxy scaffold, where both positions must be functionalized simultaneously or separated via low‑yielding chromatographic resolution.

Off‑Target Profiling in CNS Safety Pharmacology

The well‑documented MAO‑B inhibitory activity (IC₅₀ = 26.5 µM) of 7‑(benzyloxy)-6-methoxyquinolin-4-ol provides a convenient positive control or reference compound for CNS safety panels [1]. Because the compound shows >3.8‑fold selectivity over MAO‑A, it can serve as a benchmark for assessing whether novel quinoline‑based kinase inhibitors have acquired a disproportionate MAO‑B liability during optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.